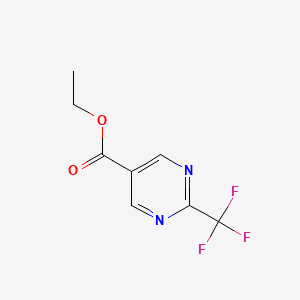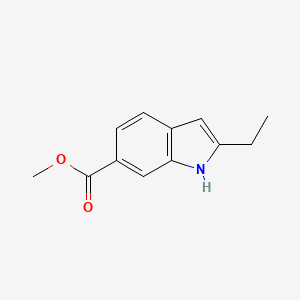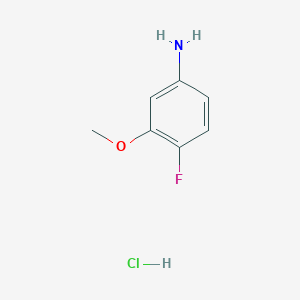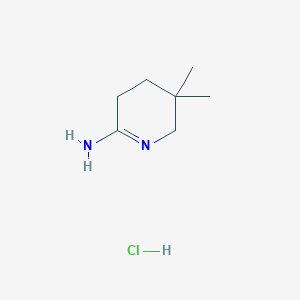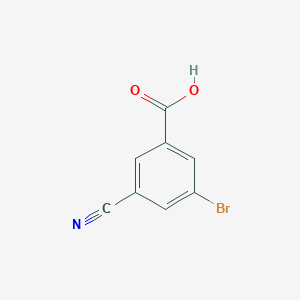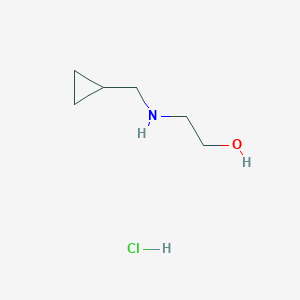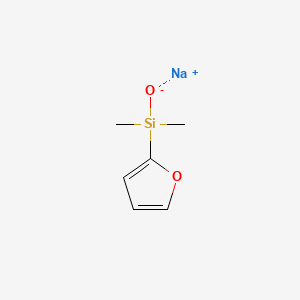
2-Furyldimethylsilanol sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring
科学的研究の応用
2-Furyldimethylsilanol sodium salt has several scientific research applications, including:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
- Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
- Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
Safety and Hazards
While specific safety and hazard information for 2-Furyldimethylsilanol sodium salt is not available in the search results, it’s important to handle all chemical compounds with care. Proper protective equipment should be worn, including gloves and eye protection, and work should be done in a well-ventilated area .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Reaction of Furan with Dimethylchlorosilane:
- Equation:
C4H4O+(CH3)2SiCl+NaOH→C6H9NaO2Si+NaCl+H2O
Reagents: Furan, dimethylchlorosilane, sodium hydroxide
Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan derivatives.
- Reduction: The compound can be reduced to form silanol derivatives.
- Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
- Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
- Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products:
- Oxidation: Furan derivatives such as furan-2-carboxylic acid.
- Reduction: Silanol derivatives such as dimethylsilanol.
- Substitution: Substituted silanol compounds.
類似化合物との比較
- Furan: A simple heterocyclic compound with a similar ring structure.
- Dimethylsilanol: A silicon-containing compound with similar reactivity.
- Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.
Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Furyldimethylsilanol sodium salt involves the reaction of 2-furylboronic acid with chlorodimethylsilane, followed by treatment with sodium hydroxide to form the sodium salt of 2-Furyldimethylsilanol.", "Starting Materials": [ "2-furylboronic acid", "chlorodimethylsilane", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-furylboronic acid (1.0 equiv) in water (10 mL) and add sodium hydroxide (1.2 equiv).", "Step 2: Add chlorodimethylsilane (1.2 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Extract the reaction mixture with diethyl ether (3 x 10 mL).", "Step 4: Combine the organic layers and wash with water (10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in water (10 mL) and add sodium hydroxide (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Extract the reaction mixture with diethyl ether (3 x 10 mL).", "Step 9: Combine the organic layers and wash with water (10 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the sodium salt of 2-Furyldimethylsilanol." ] } | |
CAS番号 |
879904-88-8 |
分子式 |
C6H10NaO2Si |
分子量 |
165.22 g/mol |
IUPAC名 |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
InChIキー |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
正規SMILES |
C[Si](C)(C1=CC=CO1)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


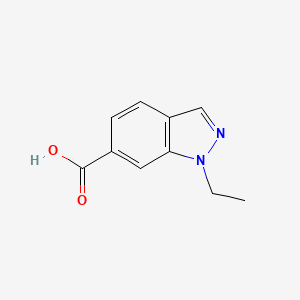
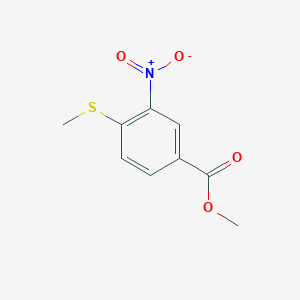
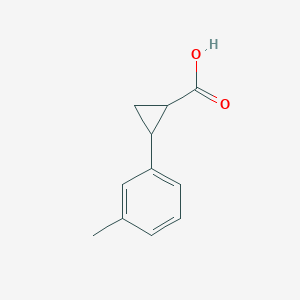
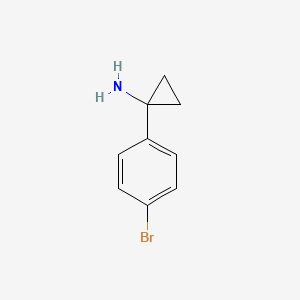
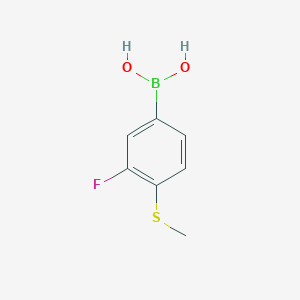
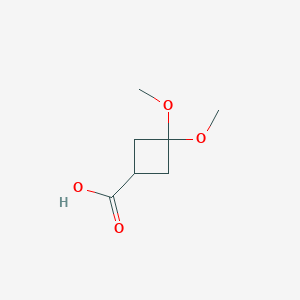
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
